molecular formula C7H14N2O B2526074 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one CAS No. 2229402-27-9

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one

Cat. No. B2526074
CAS RN: 2229402-27-9
M. Wt: 142.202
InChI Key: CXFJLVUJIULGCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the connectivity of atoms in the molecule, the types of bonds present, and the overall 3D structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, what biological targets it interacts with, and how these interactions lead to the observed biological effects .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose that kills 50% of the test population) .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, or synthesis. This could include developing more efficient synthesis methods, studying its potential uses in various fields, or investigating its mechanism of action in more detail .

properties

IUPAC Name

3-(aminomethyl)-1-ethyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-9-5-7(2,4-8)6(9)10/h3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJLVUJIULGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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